![molecular formula C16H23N3O4S B4386950 1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B4386950.png)
1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Übersicht
Beschreibung
1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a piperidinecarboxamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology .
Vorbereitungsmethoden
The synthesis of 1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxyaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 4-piperidinecarboxylic acid chloride under controlled conditions to yield the final product . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s observed biological effects . The piperidinecarboxamide moiety further enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
1-[(3,4,5-Trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-21-12-8-11(9-13(22-2)14(12)23-3)18-16(24)19-6-4-10(5-7-19)15(17)20/h8-10H,4-7H2,1-3H3,(H2,17,20)(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOGRGKKHCLZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)
![1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386871.png)
![methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4386875.png)
![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B4386878.png)
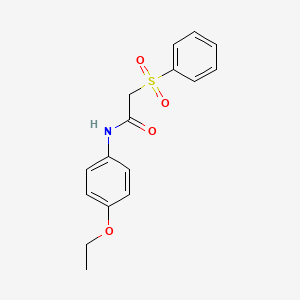

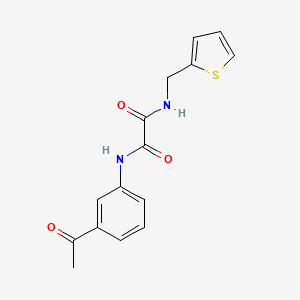
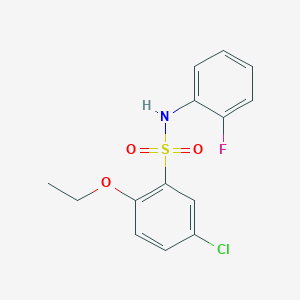
![N-benzyl-2-[(4-fluorobenzoyl)(methyl)amino]benzamide](/img/structure/B4386920.png)
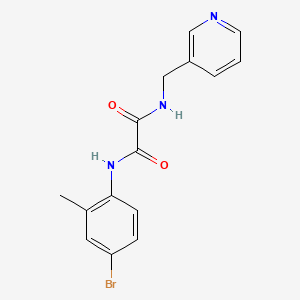
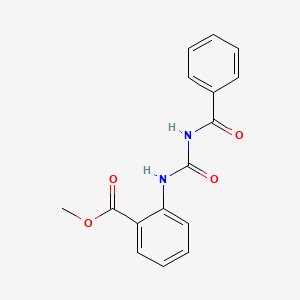
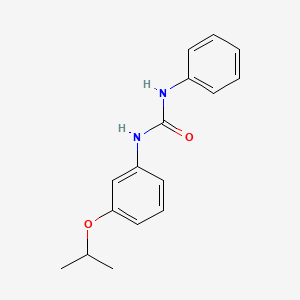
![2-[(2-bromo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4386962.png)
![Ethyl 4-[(3,5-difluorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B4386970.png)
